



An In-depth Technical Guide to 2,2-Difluoropropane

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Compound of Interest

Compound Name: 1,1,1,3,3,3-Hexafluoropropane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoropropane (CAS No. 420-45-1), a gem-difluorinated aliphatic hydrocarbon, is a compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The introduction of the difluoromethyl group can profoundly alter the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and conformational preferences.[1] Consequently, 2,2-difluoropropane serves as a crucial building block for the synthesis of complex fluorinated molecules.[1] It has also been explored as a potential refrigerant, solvent, and etching agent in the electronics industry, offering a more environmentally benign alternative to chlorofluorocarbons (CFCs).[2]

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectroscopic characterization of 2,2-difluoropropane.

Chemical Structure and Identification

2,2-Difluoropropane, also known as dimethyldifluoromethane, is a propane derivative where two fluorine atoms are attached to the central carbon atom.[2]

Structural Formula:



Identifier	Value
IUPAC Name	2,2-difluoropropane[2]
CAS Number	420-45-1[2]
Molecular Formula	C ₃ H ₆ F ₂ [2]
SMILES	CC(C)(F)F[2]
InChI	InChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3[2]
InChlKey	YZXSQDNPKVBDOG-UHFFFAOYSA-N[2]

Physicochemical Properties

2,2-Difluoropropane is a flammable gas under standard conditions.[2] Its key physicochemical properties are summarized in the table below.

Property	Value
Molecular Weight	80.08 g/mol [2]
Monoisotopic Mass	80.04375652 Da[2]
Boiling Point	-1°C[2]
Melting Point	-104.8°C[2]
Density	0.92 g/cm ³ [2]
Vapor Pressure	2010 mmHg at 25°C[2]
Refractive Index	1.292[2]
LogP	1.66150[2]

Synthesis of 2,2-Difluoropropane

The industrial production of 2,2-difluoropropane primarily relies on two main strategies: vaporphase catalytic fluorination and the Swarts reaction.[3]



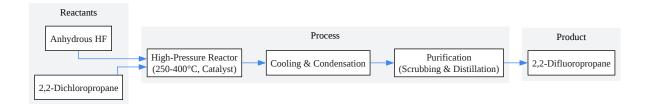
Vapor-Phase Catalytic Fluorination of 2,2-Dichloropropane

This is the most common industrial method, favored for its continuous nature and high throughput.[3] It involves the reaction of 2,2-dichloropropane with anhydrous hydrogen fluoride (HF) in the gas phase over a solid catalyst.[3]

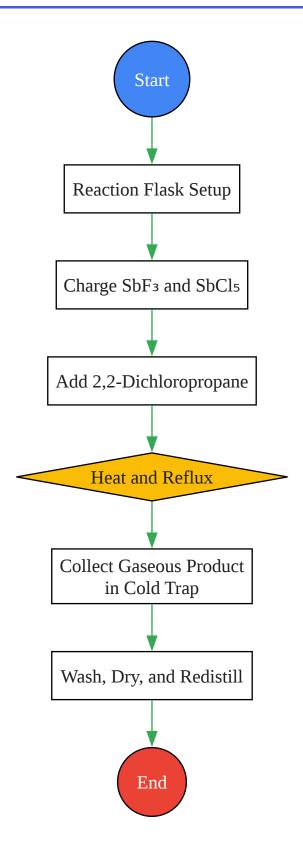
Experimental Protocol:

- Reaction Setup: A high-pressure reactor is charged with 2,2-dichloropropane and a suitable catalyst (e.g., activated alumina or other metal-based fluorination catalysts).[1][4]
- Reaction: The reactor is heated to a temperature between 250-400°C.[1][5] A controlled flow
 of anhydrous hydrogen fluoride gas is then introduced.[4] The reaction is maintained under
 pressure for a specified time.[4]
- Work-up and Purification: After the reaction, the reactor is cooled, and excess hydrogen fluoride is carefully vented into a scrubber.[4] The gaseous product stream, containing 2,2-difluoropropane, hydrogen chloride (HCl), and unreacted starting materials, is passed through a cooling system to condense the organic components.[3] The crude product is then scrubbed with water and a basic solution to remove HCl and unreacted HF, followed by fractional distillation to isolate the pure 2,2-difluoropropane.[3]









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